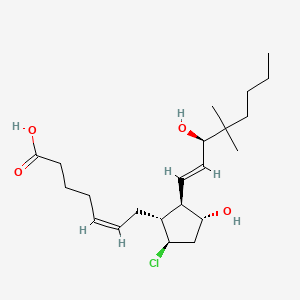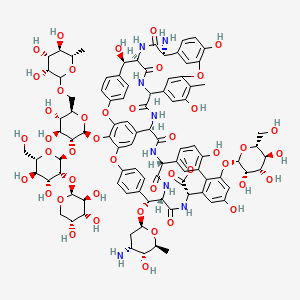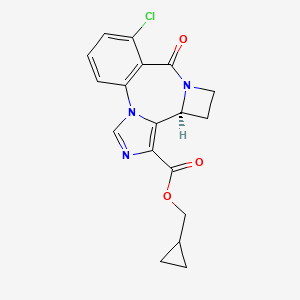
9H,11H-Azeto(2,1-c)imidazo(1,5-a)(1,4)benzodiazepine-1-carboxylic acid, 8-chloro-12,12a-dihydro-9-oxo-, cyclopropylmethyl ester, (S)-
Overview
Description
Ro-17-1812 is a small molecule drug that acts as a partial agonist of the benzodiazepine receptor. It was initially developed by Roche Holding AG and is known for its interaction with the gamma-aminobutyric acid A (GABAA) receptor . The compound has been studied for its potential therapeutic applications in psychotic disorders .
Preparation Methods
The synthetic routes and reaction conditions for Ro-17-1812 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of its core structure, followed by functional group modifications to achieve the desired pharmacological properties . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing.
Chemical Reactions Analysis
Ro-17-1812 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .
Scientific Research Applications
Ro-17-1812 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Ro-17-1812 serves as a valuable tool for studying the structure-activity relationships of benzodiazepine receptor ligands.
Biology: The compound is used to investigate the role of GABAA receptors in various physiological and pathological processes.
Mechanism of Action
Ro-17-1812 exerts its effects by modulating the activity of the GABAA receptor, a key component of the central nervous system. The compound binds to the benzodiazepine site on the GABAA receptor, enhancing the receptor’s response to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain . This modulation leads to increased chloride ion influx, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing . The molecular targets and pathways involved in this mechanism include the GABAA receptor subunits and associated signaling cascades .
Comparison with Similar Compounds
Ro-17-1812 can be compared with other similar compounds, such as:
Bretazenil: Another partial agonist of the benzodiazepine receptor, known for its anxiolytic and sedative effects.
CL 218,872: A compound with similar pharmacological properties, used in research to study benzodiazepine receptor interactions.
Ro-17-1812 is unique in its specific binding affinity and partial agonist activity at the benzodiazepine receptor, making it a valuable tool for research and potential therapeutic applications .
Properties
CAS No. |
90450-01-4 |
|---|---|
Molecular Formula |
C18H16ClN3O3 |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
cyclopropylmethyl (7S)-13-chloro-11-oxo-2,4,10-triazatetracyclo[10.4.0.02,6.07,10]hexadeca-1(16),3,5,12,14-pentaene-5-carboxylate |
InChI |
InChI=1S/C18H16ClN3O3/c19-11-2-1-3-12-14(11)17(23)21-7-6-13(21)16-15(20-9-22(12)16)18(24)25-8-10-4-5-10/h1-3,9-10,13H,4-8H2/t13-/m0/s1 |
InChI Key |
HFTSPQUXYIMHAN-ZDUSSCGKSA-N |
SMILES |
C1CC1COC(=O)C2=C3C4CCN4C(=O)C5=C(N3C=N2)C=CC=C5Cl |
Isomeric SMILES |
C1CN2[C@@H]1C3=C(N=CN3C4=C(C2=O)C(=CC=C4)Cl)C(=O)OCC5CC5 |
Canonical SMILES |
C1CC1COC(=O)C2=C3C4CCN4C(=O)C5=C(N3C=N2)C=CC=C5Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ro 17-1812; Ro 171812; Ro-17-1812. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


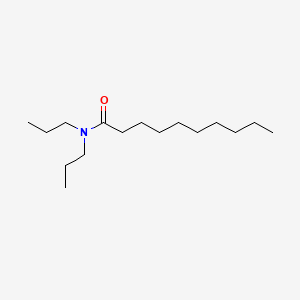


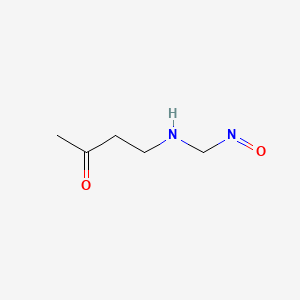



![2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1H-quinazolin-4-one](/img/structure/B1679380.png)



